molecular formula C20H15N5O3S B2763945 2-(2-furyl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1223972-75-5

2-(2-furyl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B2763945
CAS RN: 1223972-75-5
M. Wt: 405.43
InChI Key: YHEAKZCCZOGOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C20H15N5O3S and its molecular weight is 405.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Research has focused on the synthesis of related heterocyclic compounds, exploring various synthetic routes and chemical transformations. For example, the synthesis of tritium-labeled compounds as receptor antagonists for scientific studies demonstrates the importance of synthetic methods in creating labeled molecules for receptor binding studies (Baraldi et al., 1996).

Structural Elucidation

The determination of crystal and molecular structures of related compounds has been reported, offering insights into their chemical behavior and potential interactions. This includes X-ray analysis to reveal the planar conformation of molecules and their molecular packing in crystals (Mojzych et al., 2005).

Biological Activity and Applications

Antibacterial and Antifungal Activities

Some studies have explored the antibacterial and antifungal properties of compounds with similar structures, indicating their potential use in developing new antimicrobial agents. The evaluation of antibacterial activities against various strains demonstrates the potential for medical applications (Holla et al., 2002).

Receptor Binding and Pharmacological Potential

The binding affinity to specific receptors, such as A2A adenosine receptors, has been investigated for similar compounds. This research is crucial for understanding the pharmacological potential of these molecules in modulating receptor activity (Baraldi et al., 1994).

Docking Studies and Theoretical Analyses

Computational studies, including docking analyses, have been utilized to predict the interaction of related compounds with biological targets. This approach helps in assessing their biological activities and potential as therapeutic agents (Marandi et al., 2018).

properties

IUPAC Name

2-(furan-2-yl)-7-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c1-12-15(21-19(28-12)13-6-3-2-4-7-13)11-29-20-23-22-18(26)16-10-14(24-25(16)20)17-8-5-9-27-17/h2-10H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEAKZCCZOGOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-furyl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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